2-(Piperidin-4-yl)pyrimidine hydrochloride
Overview
Description
2-(Piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring, with a hydrochloride salt form.
Mechanism of Action
Target of Action
2-(Piperidin-4-yl)pyrimidine hydrochloride is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine and its derivatives are known to regulate several crucial signaling pathways essential for the establishment of various diseases .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which contribute to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
Like other pharmaceutical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, thereby influencing their activity. For instance, it could inhibit the activity of a kinase by binding to its active site, preventing substrate phosphorylation. Alternatively, it might activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, at very high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, this compound might inhibit the activity of a cytochrome P450 enzyme, leading to an accumulation of its substrate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments. For instance, it might be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it might affect mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the addition of a base like potassium carbonate to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(Piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 2-(Piperidin-4-yl)quinoline hydrochloride
- 2-(Piperidin-4-yl)thiazole hydrochloride
Uniqueness
2-(Piperidin-4-yl)pyrimidine hydrochloride is unique due to its specific combination of a piperidine and pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKXHOSBSOOQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719238 | |
Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-64-4 | |
Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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